Cas no 1391449-83-4 ((S)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol hydrochloride)

(S)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol hydrochloride 化学的及び物理的性質
名前と識別子
-
- (S)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol hydrochloride
- (2S)-2-AMINO-2-(2,6-DIMETHYLPHENYL)ETHAN-1-OL HCl
- (2S)-2-amino-2-(2,6-dimethylphenyl)ethanol hydrochloride
- 1391449-83-4
- CS-0162078
- AKOS037648717
- (S)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol HCl
- BS-15334
- MFCD12758269
- (2S)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol hydrochloride
- (S)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-olhydrochloride
- D81368
- (2S)-2-amino-2-(2,6-dimethylphenyl)ethanol;hydrochloride
-
- インチ: 1S/C10H15NO.ClH/c1-7-4-3-5-8(2)10(7)9(11)6-12;/h3-5,9,12H,6,11H2,1-2H3;1H/t9-;/m1./s1
- InChIKey: DGSBFMBIJJGUPC-SBSPUUFOSA-N
- ほほえんだ: Cl.OC[C@H](C1C(C)=CC=CC=1C)N
計算された属性
- せいみつぶんしりょう: 201.0920418g/mol
- どういたいしつりょう: 201.0920418g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 128
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2
(S)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1230158-1g |
(S)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol hydrochloride |
1391449-83-4 | 95% | 1g |
$1000 | 2024-06-03 | |
Aaron | AR01KLCY-1g |
(S)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-olhydrochloride |
1391449-83-4 | 95% | 1g |
$924.00 | 2025-02-12 | |
Aaron | AR01KLCY-250mg |
(S)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-olhydrochloride |
1391449-83-4 | 95% | 250mg |
$370.00 | 2025-02-12 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NB003-50mg |
(S)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol hydrochloride |
1391449-83-4 | 95% | 50mg |
1118.0CNY | 2021-07-14 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NB003-200mg |
(S)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol hydrochloride |
1391449-83-4 | 95% | 200mg |
2797.0CNY | 2021-07-14 | |
Aaron | AR01KLCY-100mg |
(S)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-olhydrochloride |
1391449-83-4 | 95% | 100mg |
$247.00 | 2025-02-12 | |
1PlusChem | 1P01KL4M-100mg |
(S)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-olhydrochloride |
1391449-83-4 | 95% | 100mg |
$205.00 | 2024-06-21 | |
eNovation Chemicals LLC | Y1230158-1g |
(S)-2-amino-2-(2,6-dimethylphenyl)ethan-1-ol hydrochloride |
1391449-83-4 | 95% | 1g |
$920 | 2025-02-27 | |
1PlusChem | 1P01KL4M-250mg |
(S)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-olhydrochloride |
1391449-83-4 | 95% | 250mg |
$306.00 | 2024-06-21 | |
1PlusChem | 1P01KL4M-1g |
(S)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-olhydrochloride |
1391449-83-4 | 95% | 1g |
$788.00 | 2024-06-21 |
(S)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol hydrochloride 関連文献
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
6. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
(S)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol hydrochlorideに関する追加情報
Recent Advances in the Study of (S)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol hydrochloride (CAS: 1391449-83-4)
The compound (S)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol hydrochloride (CAS: 1391449-83-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amino alcohol derivative is of particular interest due to its potential applications in drug development, particularly as a building block for the synthesis of biologically active molecules. Recent studies have explored its utility in asymmetric synthesis, its role as a ligand in catalytic reactions, and its potential pharmacological properties.
One of the key areas of research involving (S)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol hydrochloride is its use in the synthesis of enantiomerically pure compounds. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its efficacy as a chiral auxiliary in the asymmetric synthesis of β-amino alcohols, which are crucial intermediates in the production of various pharmaceuticals. The study highlighted the compound's ability to induce high enantioselectivity, making it a valuable tool for the preparation of optically active drugs.
In addition to its synthetic applications, recent investigations have focused on the pharmacological potential of (S)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol hydrochloride. Preliminary in vitro studies have shown that this compound exhibits moderate activity against certain neurotransmitter receptors, suggesting its potential as a lead compound for the development of central nervous system (CNS) therapeutics. However, further in vivo studies are required to fully elucidate its mechanism of action and therapeutic efficacy.
Another notable development is the use of (S)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol hydrochloride in the design of novel catalysts. A 2024 study in ACS Catalysis reported the successful incorporation of this compound into a palladium-based catalytic system, which demonstrated enhanced activity and selectivity in cross-coupling reactions. This advancement opens new avenues for the application of this compound in industrial-scale chemical synthesis.
Despite these promising findings, challenges remain in the large-scale production and purification of (S)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol hydrochloride. Recent efforts have focused on optimizing synthetic routes to improve yield and reduce costs. A team at MIT (2024) developed a novel enzymatic resolution method that significantly improves the enantiomeric purity of the final product, addressing one of the key limitations in its production.
Looking ahead, researchers anticipate that (S)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol hydrochloride will continue to play an important role in pharmaceutical chemistry. Its versatility as both a synthetic intermediate and a potential bioactive molecule makes it a compound of significant interest for future drug discovery efforts. Ongoing studies are exploring its application in the development of new antimicrobial agents and its potential use in targeted drug delivery systems.
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